molecular formula C15H16FN3O B6458646 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine CAS No. 2548981-64-0

2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine

Cat. No.: B6458646
CAS No.: 2548981-64-0
M. Wt: 273.30 g/mol
InChI Key: UKCUGBCVRIZQFA-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group, a fluorophenoxyethyl moiety, and a pyrimidin-4-amine core

Future Directions

The future directions for “2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their fungicidal activity, especially given the increasing evolution of pesticide resistance . Additionally, their potential for use in other applications, such as antitumor activities, could also be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-cyclopropylpyrimidin-4-amine with 2-(4-fluorophenoxy)ethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxyethyl moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine
  • 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine

Uniqueness

2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine stands out due to its specific combination of a cyclopropyl group and a fluorophenoxyethyl moiety attached to the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c16-12-3-5-13(6-4-12)20-10-9-17-14-7-8-18-15(19-14)11-1-2-11/h3-8,11H,1-2,9-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCUGBCVRIZQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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